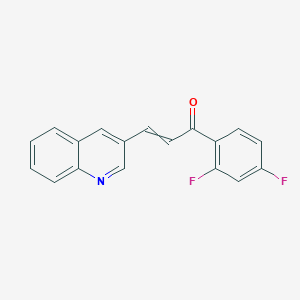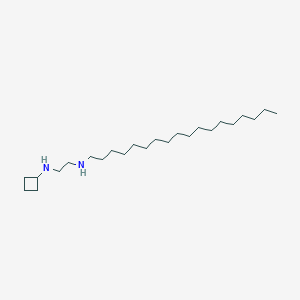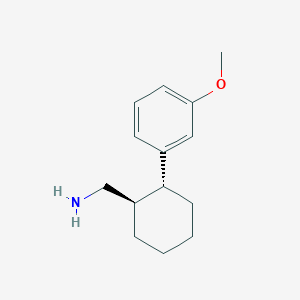
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- is a chemical compound with the molecular formula C16H25NO2. This compound is known for its stereoselective properties and is often used in various scientific and industrial applications. It is a derivative of cyclohexane and contains a methoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- involves several synthetic routes. One common method is the Grignard reaction, where 2-(dimethylamino)methylcyclohexanone reacts with the Grignard reagent of 3-bromanisole. This reaction is known for its high stereoselectivity, producing the trans form of the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimizing reaction conditions to achieve high yields and purity. The use of solvents and salt additives can influence the diastereoselectivity of the Grignard reaction, ensuring the desired trans isomer is obtained .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols.
Scientific Research Applications
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors, influencing pain perception and other physiological processes .
Comparison with Similar Compounds
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- can be compared with other similar compounds to highlight its uniqueness:
Tramadol: A well-known analgesic with a similar structure but different stereochemistry.
Cyclohexanol derivatives: Compounds with similar cyclohexane backbones but different functional groups, leading to varied chemical and biological properties.
Properties
CAS No. |
651312-71-9 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
[(1R,2R)-2-(3-methoxyphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3/t12-,14-/m0/s1 |
InChI Key |
UMDGVFXQBMCYNZ-JSGCOSHPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCC[C@H]2CN |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


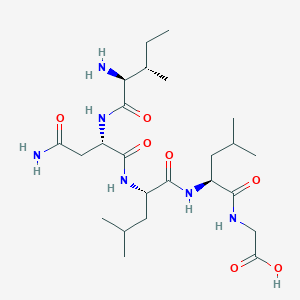
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
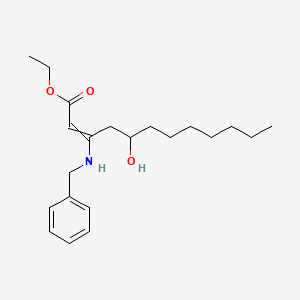
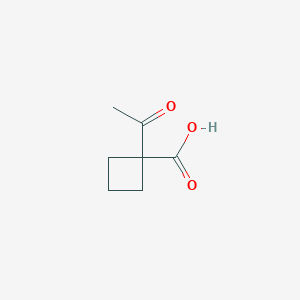

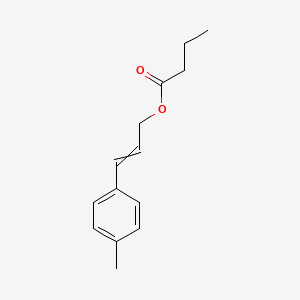
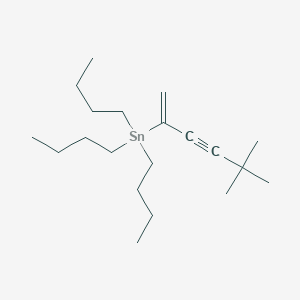

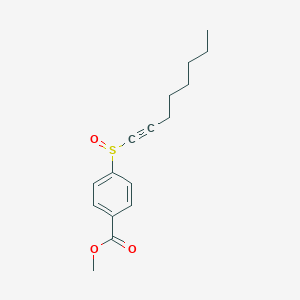
![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)
